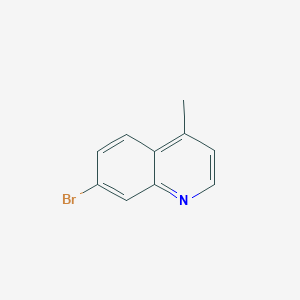

7-Bromo-4-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMXSOARXXPPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621292 | |

| Record name | 7-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141052-31-5 | |

| Record name | 7-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4-methylquinoline

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Bromo-4-methylquinoline (CAS No. 141052-31-5). While specific literature on this compound is limited, this document leverages established principles of quinoline chemistry and data from structurally related analogs to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a plausible synthetic pathway, predicted reactivity, and potential applications as a scaffold in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. All discussions are grounded in authoritative chemical principles to ensure scientific integrity.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of physicochemical and pharmacological properties. This compound is a halogenated derivative that holds significant potential as a versatile building block for chemical synthesis and drug discovery. The presence of a bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl group at the 4-position influences the molecule's electronic properties and steric profile.[2]

This guide aims to consolidate the known information on this compound and provide expert insights into its probable chemical behavior and utility. Given the relative scarcity of dedicated research on this specific molecule, we will draw logical, well-supported inferences from closely related analogs to present a holistic and practical resource for laboratory scientists.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a brown to gray powder.[3] Its core structure consists of a quinoline ring system with a bromine substituent at position C7 and a methyl group at position C4.

Structural and Identity Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 141052-31-5 | [4] |

| Molecular Formula | C₁₀H₈BrN | [4] |

| Molecular Weight | 222.08 g/mol | [4] |

| Canonical SMILES | CC1=CC=NC2=C1C=C(C=C2)Br | [4] |

| InChI Key | AGMXSOARXXPPIJ-UHFFFAOYSA-N |

Predicted Physicochemical Data

| Property | Predicted Value | Source(s) |

| Boiling Point | 315.8 ± 22.0 °C | [3] |

| Density | 1.488 ± 0.06 g/cm³ | [3] |

| pKa | 4.08 ± 0.27 | [3] |

| LogP | 3.3 | [4] |

Synthesis and Characterization

Proposed Synthetic Pathway: Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. For the synthesis of this compound, the logical starting materials are 3-bromoaniline and acetylacetone (2,4-pentanedione).

The proposed workflow is as follows:

-

Condensation: 3-Bromoaniline reacts with acetylacetone under acidic conditions to form a β-amino enone intermediate.

-

Cyclization: The intermediate is then heated, typically in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), to induce electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product.

Experimental Protocol (Hypothetical)

This protocol is a practical guide based on the Combes synthesis methodology.

-

Reaction Setup: To a round-bottom flask, add 3-bromoaniline (1.0 eq) and acetylacetone (1.1 eq).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture with cooling in an ice bath to manage the exothermic reaction.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the enone intermediate.

-

Cyclization: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Purification: Filter the solid, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization Strategy

The identity and purity of the synthesized product would be confirmed using standard analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core and a singlet for the C4-methyl group.

-

Mass Spectrometry (MS): To determine the molecular weight (222.08 g/mol ) and confirm the isotopic pattern characteristic of a monobrominated compound.[4]

-

Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups, such as C=N and C=C stretching vibrations of the quinoline ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its key structural features: the bromine atom at C7, the basic nitrogen atom in the pyridine ring, and the methyl group at C4.

Reactivity at the C7-Position: Cross-Coupling Reactions

The C-Br bond at the 7-position is the most versatile site for synthetic elaboration. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This reaction enables the formation of a new carbon-carbon bond, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Mechanism of Suzuki-Miyaura Coupling: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7]

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.

-

Transmetalation: The aryl group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[7]

Reactivity of the Quinoline Nitrogen

Like pyridine, the nitrogen atom in the quinoline ring is basic and nucleophilic. It can be protonated by acids to form salts or alkylated with alkyl halides to form quaternary quinolinium salts.[5] This property is crucial for modifying the solubility and biological properties of quinoline derivatives.

Reactivity of the C4-Methyl Group

The methyl group at the 4-position of the quinoline ring is analogous to the methyl group in picoline. While not exceptionally acidic, its protons can be abstracted by a strong base. The resulting carbanion can then participate in various reactions, such as aldol-type condensations with aldehydes or ketones, providing another avenue for structural modification.[8]

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable scaffold for the synthesis of compound libraries for high-throughput screening. Its utility stems from the ability to selectively functionalize the C7 position.

Scaffold for Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted heterocyclic core that anchors the molecule in the ATP-binding pocket of the target enzyme. The 7-aryl-4-methylquinoline core, accessible via Suzuki coupling, is a promising pharmacophore. By varying the aryl group introduced at the C7 position, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[9]

Safety and Handling

Specific safety data for this compound is not available. However, based on data for structurally similar compounds like 7-bromo-4-chloroquinoline and 7-bromoquinoline-4-carboxylic acid, the compound should be handled with care.[10] It is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical building block with significant untapped potential. While direct research on this compound is sparse, its structural features strongly suggest its utility in synthetic and medicinal chemistry. Its C7-bromo substituent is a prime target for palladium-catalyzed cross-coupling reactions, offering a straightforward route to diverse libraries of 7-substituted quinolines. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, this compound represents a valuable and accessible starting point for the development of new therapeutic agents. Further research is warranted to fully characterize its reactivity and explore its biological potential.

References

- ResearchGate. (2025, August 5). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.

- American Chemical Society. (2025, December 9). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.

- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.

- ResearchGate. (2025, August 6). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives.

-

PubChem. (n.d.). 7-Bromo-1-methylquinolin-4(1H)-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- SpringerLink. (2022, August 9). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers.

- Benchchem. (n.d.). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.

Sources

- 1. rsc.org [rsc.org]

- 2. scribd.com [scribd.com]

- 3. This compound | C10H8BrN | CID 21992551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 7-Bromo-4-methylquinolin-2(1H)-one | Sigma-Aldrich [sigmaaldrich.com]

- 10. 7-Bromo-1-methylquinolin-4(1H)-one | C10H8BrNO | CID 78322735 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-methylquinoline

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing 7-Bromo-4-methylquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. Key focus is placed on the Combes quinoline synthesis, elucidating its mechanism, and providing a robust, step-by-step experimental protocol. Causality behind experimental choices, purification strategies, and data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is a substituted quinoline derivative of significant interest in organic synthesis. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The strategic placement of a bromine atom at the 7-position and a methyl group at the 4-position provides reactive handles for further molecular elaboration. The bromo group is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the methyl group can influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity.[1] This makes this compound a versatile building block for the creation of diverse compound libraries for drug discovery.[2]

Overview of Synthetic Strategies

The synthesis of the quinoline core is a well-established field in heterocyclic chemistry, with several named reactions providing access to this bicyclic system. For the specific substitution pattern of this compound, the most direct and widely applicable methods are derived from the condensation of an appropriately substituted aniline with a β-dicarbonyl compound.

The primary methods for quinoline synthesis include:

-

Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] For the target molecule, this translates to the reaction of 3-bromoaniline with acetylacetone (2,4-pentanedione). This is often the most direct route.

-

Doebner-von Miller Reaction: This method uses an aniline with α,β-unsaturated carbonyl compounds.[5][6] It is a versatile reaction but can sometimes lead to mixtures of products depending on the substrates.[7]

-

Gould-Jacobs Reaction: This pathway typically starts with an aniline and diethyl ethoxymethylenemalonate to form 4-hydroxyquinolines, which would then require further steps of chlorination and methylation to achieve the target structure.[8][9]

Given the directness and efficiency for synthesizing 2,4-disubstituted quinolines, this guide will focus on the Combes quinoline synthesis as the primary and recommended route to this compound.

The Combes Synthesis of this compound

The Combes synthesis, first reported in 1888, is a robust and reliable method that involves the condensation of an aniline with a β-diketone under acidic conditions.[3] The reaction proceeds via an intermediate enamine (or Schiff base), which then undergoes an acid-catalyzed cyclization and dehydration to form the quinoline ring.[10]

Reaction Mechanism

The mechanism of the Combes synthesis is a logical sequence of well-understood organic chemistry steps. Understanding this pathway is critical for troubleshooting and optimizing the reaction.

Caption: The reaction mechanism for the Combes synthesis of this compound from 3-bromoaniline and acetylacetone.

-

Enamine Formation: The reaction initiates with the acid-catalyzed condensation of the primary amine of 3-bromoaniline with one of the carbonyl groups of acetylacetone. This is a dehydration reaction that forms an enamine intermediate.[10][11]

-

Protonation and Cyclization: The enamine is then protonated by the strong acid catalyst (commonly sulfuric acid or polyphosphoric acid). This activates the molecule for the subsequent intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the aniline moiety attacks the protonated carbonyl carbon. This cyclization is the rate-determining step of the synthesis.[3]

-

Dehydration and Aromatization: The resulting intermediate quickly loses a molecule of water. The final step is the loss of a proton (deprotonation) to restore the aromaticity of the newly formed heterocyclic ring, yielding the stable this compound product.[3]

Causality Insight: The choice of a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA) is crucial.[10] It serves not only as a catalyst for the initial condensation but also as a powerful dehydrating agent, driving the equilibria of the condensation and dehydration steps toward the product. PPA is often favored as it can lead to cleaner reactions and higher yields.[3]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Combes reaction.

Safety Precaution: This reaction involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

3.2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3-Bromoaniline | 172.02 | 17.2 g | 100 | Starting Material |

| Acetylacetone | 100.12 | 11.0 g (11.3 mL) | 110 | Starting Material |

| Polyphosphoric Acid (PPA) | N/A | ~100 g | N/A | Catalyst/Solvent |

| 10% Sodium Hydroxide (aq) | 40.00 | As needed | N/A | Neutralization |

| Ethyl Acetate | 88.11 | ~300 mL | N/A | Extraction Solvent |

| Brine (Saturated NaCl) | N/A | ~100 mL | N/A | Washing Agent |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | As needed | N/A | Drying Agent |

3.2.2. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (~100 g).

-

Addition of Reactants: Begin stirring the PPA and add 3-bromoaniline (17.2 g, 100 mmol). Stir the mixture until the aniline is fully dissolved. A slight exotherm may be observed.

-

Slow Addition: Once the solution is homogeneous, begin the slow, dropwise addition of acetylacetone (11.3 mL, 110 mmol) to the stirred mixture. Control the addition rate to maintain the internal temperature below 80°C.

-

Heating: After the addition is complete, heat the reaction mixture to 120-130°C using an oil bath. Maintain this temperature with vigorous stirring for 2-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. Spot the starting material (3-bromoaniline) and the reaction mixture. The reaction is complete when the aniline spot has been consumed.

-

Work-up - Quenching: After completion, allow the reaction mixture to cool to approximately 60-70°C. In a separate large beaker (2 L), prepare a mixture of crushed ice and water. Very carefully and slowly, pour the warm reaction mixture onto the crushed ice with constant, vigorous stirring. This quenching step is highly exothermic and must be done with extreme caution.

-

Neutralization: The resulting acidic aqueous solution is then neutralized by the slow addition of 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. This will cause the crude product to precipitate as a solid or oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash them with water (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification and Characterization

The crude product obtained after solvent evaporation will likely contain some unreacted starting materials and polymeric side products. Purification is essential to obtain a high-purity sample.

-

Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system must be determined empirically, but ethanol, isopropanol, or hexane/ethyl acetate mixtures are good starting points.[12] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals, which are then collected by filtration.

-

Column Chromatography: If recrystallization is ineffective, purification can be achieved using silica gel column chromatography. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the characteristic shifts for the aromatic protons and the methyl group.[12]

-

Mass Spectrometry (MS): Will confirm the molecular weight (222.09 g/mol for C₁₀H₈BrN) and the characteristic isotopic pattern for a bromine-containing compound.[12]

-

Melting Point: A sharp melting point range is indicative of high purity.

Experimental Workflow and Data Summary

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

| Parameter | Value/Description | Rationale/Insight |

| Starting Materials | 3-Bromoaniline, Acetylacetone | Directly provide the necessary atoms for the quinoline core and substituents. |

| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Acts as an acid catalyst and a powerful dehydrating agent to drive the reaction forward.[3] |

| Reaction Temperature | 120-130°C | Provides sufficient thermal energy to overcome the activation barrier of the rate-limiting cyclization step. |

| Reaction Time | 2-3 hours | Typical duration for the reaction to reach completion, should be confirmed by TLC. |

| Work-up | Ice quench, neutralization, extraction | Quenching safely handles the exothermic dilution of PPA. Neutralization precipitates the product. Extraction isolates the product from the aqueous phase. |

| Expected Yield | 60-80% (post-purification) | Yields can vary based on reaction scale and purity of reagents. |

| Purification Method | Recrystallization or Chromatography | Essential for removing unreacted starting materials and side products.[12] |

Conclusion

The Combes quinoline synthesis represents a highly effective and direct method for the preparation of this compound from commercially available starting materials. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and appropriate purification techniques are paramount to achieving a high yield of the pure product. This guide provides the necessary framework for researchers to successfully synthesize this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.

References

-

Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

- Sloop, J. C. (2009). The Combes quinoline synthesis: A review and experimental modification.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Slideshare. (2018). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Google Patents. (2008). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole.

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

Slideshare. (2019). Doebner-Miller reaction and applications. Retrieved from [Link]

-

PubMed. (1985). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

-

Labcompare. (n.d.). This compound B190848 from Aladdin Scientific Corporation. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iipseries.org [iipseries.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 7-Bromo-4-methylquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-methylquinoline is a halogenated derivative of the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 7-position and a methyl group at the 4-position imparts unique physicochemical properties and chemical reactivity to the molecule. This makes it a valuable building block for the synthesis of a diverse array of more complex molecules with potential applications in drug discovery, particularly in the development of anticancer and antimalarial agents, as well as in the design of functional organic materials.[1] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, discusses plausible synthetic strategies, and explores its applications in modern chemical research.

Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. The key molecular and physical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| CAS Number | 141052-31-5 | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid (predicted) | |

| Storage | Room temperature, dry conditions | [1] |

Synthesis of this compound

A potential synthetic pathway for this compound could start from 3-bromoaniline and involve a reaction with an α,β-unsaturated ketone like methyl vinyl ketone in the presence of an acid catalyst and an oxidizing agent.

Conceptual Synthetic Protocol (Doebner-von Miller Approach)

Disclaimer: The following protocol is a conceptualized procedure based on the principles of the Doebner-von Miller reaction and has not been experimentally validated from the provided search results. Optimization of reaction conditions would be necessary.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromoaniline (1 equivalent) and a suitable acid catalyst (e.g., hydrochloric acid or sulfuric acid) in a solvent such as ethanol or a neat mixture.

-

Add an oxidizing agent (e.g., arsenic acid or nitrobenzene, which can also serve as the solvent).

Step 2: Addition of Carbonyl Compound

-

Slowly add methyl vinyl ketone (1.2-1.5 equivalents) to the reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain a manageable temperature.

Step 3: Reaction and Work-up

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound were not found in the provided search results, a theoretical analysis of its expected spectroscopic data can be made based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, with their chemical shifts and coupling constants being influenced by the positions of the bromo and methyl substituents. A singlet corresponding to the methyl group protons would likely appear in the upfield region (around 2.5-2.8 ppm).

-

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 221 and an M+2 peak at m/z 223 of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline core, and the C-Br stretching frequency.

Reactivity and Applications in Organic Synthesis

The chemical reactivity of this compound is largely dictated by the bromine substituent on the quinoline ring, making it a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can serve as the organohalide partner, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 7-position.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or other specialized catalysts)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane/water)

Procedure:

-

To a degassed reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80°C to 120°C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Heck Reaction

The Heck reaction is another important palladium-catalyzed C-C bond-forming reaction that couples an unsaturated halide with an alkene. This compound can be used to introduce a substituted vinyl group at the 7-position of the quinoline ring.

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom in this compound provides a reactive handle for the synthesis of libraries of compounds for biological screening.

-

Anticancer Agents: The quinoline core is present in several approved anticancer drugs, and derivatives of this compound can be synthesized and evaluated for their potential to inhibit key signaling pathways in cancer cells.

-

Antimalarial Agents: Chloroquine, a well-known antimalarial drug, is a quinoline derivative. The 7-bromo substituent can be used to generate novel analogs with potential activity against drug-resistant strains of malaria.

-

Materials Science: The rigid, aromatic structure of the quinoline ring makes it an attractive component for the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The ability to functionalize the 7-position through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of these materials.[1]

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its well-defined molecular and physical properties, coupled with its reactivity in powerful cross-coupling reactions, make it an important intermediate for researchers in drug discovery and materials science. While specific, detailed synthetic protocols and experimental spectroscopic data for this compound are not extensively documented in the readily available literature, established quinoline synthesis methods and general cross-coupling protocols provide a solid foundation for its preparation and further functionalization. The continued exploration of the chemistry of this compound is likely to lead to the discovery of novel molecules with significant biological and material properties.

References

-

Doebner–Miller reaction. In Wikipedia; 2023. [Link]

-

Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Friedländer synthesis. In Wikipedia; 2023. [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

This compound. Alchem.Pharmtech. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. PubChem. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 7-Bromo-4-methylquinoline

This guide provides a comprehensive analysis of the spectroscopic data for 7-Bromo-4-methylquinoline, a key heterocyclic compound often utilized as a building block in medicinal chemistry and materials science.[1][2][3] The structural elucidation of such molecules is paramount, and a multi-technique spectroscopic approach is the cornerstone of rigorous chemical characterization.[4][5][6] This document offers an in-depth interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) data, grounded in established principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to understand the molecular framework of this compound. The structure consists of a quinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. A bromine atom is substituted at position 7, and a methyl group is at position 4. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint.

Our analytical workflow is designed to provide orthogonal data points, ensuring a self-validating and unambiguous structural confirmation.

Diagram: Analytical Workflow for Structural Elucidation

Caption: Workflow for spectroscopic characterization.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of the analyte.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Interpretation of the Mass Spectrum:

The molecular formula for this compound is C₁₀H₈BrN.[7] The key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion appears as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

M⁺ Peak: Look for a peak at m/z ≈ 221, corresponding to the molecule with the ⁷⁹Br isotope.

-

[M+2]⁺ Peak: A second peak of similar intensity should appear at m/z ≈ 223, corresponding to the molecule with the ⁸¹Br isotope.

-

Monoisotopic Mass: The calculated exact mass is 220.98401 Da.[7]

This characteristic 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Data Acquisition: An IR beam is passed through the crystal, where it interacts with the sample at the surface.

-

Spectrum Generation: The attenuated beam is directed to a detector, and a Fourier transform is applied to generate the infrared spectrum.

Interpretation of the IR Spectrum:

The IR spectrum provides evidence for the key structural components of the molecule.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for this compound |

| 3100–3000 | C-H Stretch | Aromatic (sp² C-H) | Confirms the presence of the quinoline ring system.[8] |

| 3000–2850 | C-H Stretch | Aliphatic (sp³ C-H) | Indicates the methyl group. |

| 1600–1450 | C=C & C=N Stretch | Aromatic Ring / Imine | Characteristic absorptions for the quinoline core. |

| ~1380 | C-H Bend | Methyl Group | Confirms the presence of the -CH₃ group. |

| Below 800 | C-Br Stretch | Aryl Halide | Suggests the presence of the carbon-bromine bond. |

The combination of aromatic and aliphatic C-H stretches, along with the characteristic ring vibrations, strongly supports the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆.[9] Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[9]

-

¹H NMR Acquisition: A standard proton spectrum is acquired using a 90° pulse.

-

¹³C NMR Acquisition: A ¹³C spectrum is acquired using a proton-decoupled pulse sequence to yield singlets for each unique carbon atom.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. The quinoline ring system creates a dispersed set of signals in the aromatic region (typically δ 7.0–9.0 ppm).

Predicted ¹H NMR Data (in CDCl₃):

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Rationale |

| H-2 | ~8.8 | d | 1H | J ≈ 4.5 | Doublet due to coupling with H-3. Deshielded by adjacent nitrogen. |

| H-3 | ~7.3 | d | 1H | J ≈ 4.5 | Doublet due to coupling with H-2. |

| H-5 | ~8.1 | d | 1H | J ≈ 8.5 | Deshielded by proximity to the pyridine ring. Coupled to H-6. |

| H-6 | ~7.6 | dd | 1H | J ≈ 8.5, 2.0 | Coupled to both H-5 (ortho) and H-8 (meta). |

| H-8 | ~8.3 | d | 1H | J ≈ 2.0 | Meta-coupled to H-6. Deshielded due to peri-interaction with nitrogen. |

| CH₃ (at C4) | ~2.7 | s | 3H | - | Singlet in the aliphatic region, deshielded by the aromatic ring. |

Note: Actual chemical shifts can vary depending on solvent and concentration.[9]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Position | Chemical Shift (δ, ppm) | Assignment Rationale |

| C-2 | ~150 | Deshielded by adjacent nitrogen. |

| C-3 | ~122 | Shielded relative to C-2 and C-4. |

| C-4 | ~145 | Deshielded due to methyl substitution and ring position. |

| C-4a | ~148 | Quaternary carbon at the ring junction. |

| C-5 | ~128 | Aromatic CH. |

| C-6 | ~130 | Aromatic CH. |

| C-7 | ~121 | Carbon bearing the bromine atom (ipso-carbon). |

| C-8 | ~125 | Aromatic CH. |

| C-8a | ~127 | Quaternary carbon at the ring junction. |

| CH₃ | ~19 | Typical chemical shift for a methyl group on an aromatic ring. |

Note: Assignments are based on typical chemical shifts for substituted quinolines and can be definitively confirmed with 2D NMR experiments like HSQC and HMBC.[10]

Diagram: Structure and Proton Assignments

Caption: Molecular structure with proton numbering.

Integrated Spectroscopic Analysis and Conclusion

The true power of this multi-technique approach lies in the convergence of data.

-

MS confirms the molecular formula (C₁₀H₈BrN) and the presence of a single bromine atom through the characteristic M⁺/[M+2]⁺ isotopic pattern.

-

IR spectroscopy validates the presence of the core functional groups : the aromatic quinoline system and the aliphatic methyl group.

-

NMR spectroscopy provides the definitive structural map . ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The distinct chemical shifts and coupling patterns are entirely consistent with the 7-bromo-4-methyl substitution pattern.

Collectively, these spectroscopic data provide an unambiguous and self-validating confirmation of the identity and structure of this compound, meeting the rigorous standards required for research and development in the chemical sciences.

References

-

Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

PubMed. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

PubMed. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ACS Publications. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. Retrieved from [Link]

-

IAEA. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]

-

MDPI. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H8BrN | CID 21992551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

Solubility and stability of 7-Bromo-4-methylquinoline

An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-4-methylquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials.[1] this compound, a substituted derivative, represents a versatile chemical intermediate whose utility in research and development is fundamentally governed by its physicochemical properties. An in-depth understanding of its solubility and chemical stability is not merely academic; it is a critical prerequisite for ensuring data integrity in biological assays, designing robust synthetic routes, and developing stable formulations.

This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. By leveraging established principles for quinoline derivatives, this document serves as a predictive and methodological framework for handling this specific molecule and structurally similar compounds.

Physicochemical Profile and Predictive Analysis

Before embarking on experimental work, a theoretical assessment of this compound's properties provides a foundational understanding of its expected behavior. The molecule's structure—a quinoline core functionalized with a bromine atom at the 7-position and a methyl group at the 4-position—dictates its polarity, lipophilicity, and basicity.

Key Structural Influences:

-

Quinoline Core: A weak base due to the nitrogen atom's lone pair of electrons.[2] Its aromatic nature contributes to low aqueous solubility.[1][3]

-

Bromo Group (C7): An electron-withdrawing group that increases the molecule's molecular weight and lipophilicity (hydrophobicity).

-

Methyl Group (C4): A lipophilic group that further decreases aqueous solubility.

These features suggest that this compound will be a poorly water-soluble, weakly basic compound.

| Property | Predicted Value / Description | Source / Rationale |

| CAS Number | 141052-31-5 | [4][5] |

| Molecular Formula | C₁₀H₈BrN | [6] |

| Molecular Weight | 222.08 g/mol | [6] |

| Appearance | Brown to gray solid | [4] |

| pKa (Predicted) | 4.08 ± 0.27 | [4] |

| Boiling Point (Predicted) | 315.8 ± 22.0 °C | [4] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [4] |

| Storage | Sealed in dry, Room Temperature | [4][6] |

Solubility Characterization

Solubility is a critical parameter that impacts everything from reaction kinetics in synthesis to bioavailability in drug candidates. For a poorly soluble compound like this compound, a systematic approach to characterization is essential.

Governing Factors

-

pH: As a weak base with a predicted pKa of ~4.08, the solubility of this compound is expected to be highly pH-dependent.[2][4] In aqueous solutions with a pH below its pKa, the quinoline nitrogen will be protonated, forming a more soluble salt. Above the pKa, it will exist primarily as the free base with low aqueous solubility.

-

Solvent Polarity: The compound is expected to have low solubility in polar solvents like water but will dissolve readily in most organic solvents.[1][3]

-

Temperature: Solubility typically increases with temperature, although this relationship must be determined empirically.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the thermodynamic (equilibrium) solubility of the compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This method remains the gold standard for determining equilibrium solubility.

Objective: To determine the thermodynamic solubility of this compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[7]

-

Phase Separation: Remove the vials and allow them to stand at the experimental temperature for a short period. Separate the undissolved solid by centrifuging at high speed or by filtering the solution through a low-binding 0.22 µm syringe filter (e.g., PVDF). This step must be performed carefully to avoid temperature fluctuations.

-

Quantification: Accurately dilute the clear supernatant or filtrate with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7][8]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Qualitative Solubility in Common Solvents

The following table provides a predictive summary of solubility, which should be confirmed experimentally.

| Solvent | Predicted Solubility | Rationale / Application |

| Water | Very Low | Non-polar aromatic structure limits interaction with polar water molecules.[3] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | At physiological pH, the compound is primarily in its neutral, less soluble form. |

| Ethanol | Soluble | Common co-solvent for increasing aqueous solubility in formulations.[7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Standard solvent for preparing high-concentration stock solutions for biological screening. |

| Dichloromethane (DCM) | Soluble | Common solvent for organic synthesis and purification. |

| Methanol | Soluble | Polar protic organic solvent often used in chromatography and synthesis. |

Chemical Stability and Degradation Profile

Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, anticipating potential degradation products, and developing stability-indicating analytical methods.[9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[10][11] They involve subjecting the compound to harsh chemical and physical conditions to accelerate its decomposition, thereby identifying likely degradation pathways and products.[10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect and resolve the resulting impurities.[9]

Caption: Experimental Workflow for a Forced Degradation Study.

Protocol 2: Forced Degradation Study

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution with water) under ambient, light-protected conditions.[9]

-

Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at room temperature or, if no degradation occurs, at an elevated temperature (e.g., 60°C).[9]

-

Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Follow the same incubation procedure as for acid hydrolysis.

-

Oxidative Degradation: Mix with a solution of 3% hydrogen peroxide. Keep at room temperature.[9]

-

Thermal Degradation: Place the stock solution (and a sample of the solid powder) in a temperature-controlled oven (e.g., 60-80°C).[9]

-

Photolytic Degradation: Expose the stock solution to a light source that produces combined visible and UV outputs, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Sampling and Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method (see Protocol 3).

-

Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting degradants.[9] Mass spectrometry (LC-MS) can be used to identify the mass of degradation products.[12]

Protocol 3: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.

Methodology:

-

Column Selection: A C18 reversed-phase column is a common starting point for quinoline derivatives.

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient allows for the separation of compounds with a range of polarities.

-

Detection: A PDA detector is highly recommended to assess peak purity and identify the optimal wavelength for quantification. A wavelength of ~270 nm can be a starting point.[13]

-

Method Validation: The final method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. Specificity is directly proven by the forced degradation study, showing that degradant peaks do not interfere with the parent compound's peak.[9]

Potential Degradation Pathways

Based on the known chemistry of quinoline, several degradation pathways can be anticipated. Discoloration of samples to yellow or brown is a common visual indicator of quinoline degradation, often due to oxidation or photodegradation.[9]

Caption: General Pathways of Quinoline Degradation.

-

Hydroxylation: Microbial degradation of quinolines often proceeds via hydroxylation, typically at the 2-position, to form a tautomeric 2-hydroxyquinoline/2(1H)-quinolinone.[14] Chemical degradation under stress may also lead to the formation of various hydroxyquinolines.

-

N-Oxidation: The nitrogen atom in the quinoline ring is susceptible to oxidation, which would lead to the formation of this compound-N-oxide.

-

Photodegradation: Quinoline compounds are often photosensitive.[9] Exposure to light can lead to complex reactions, including the formation of hydroxyquinolines or other byproducts.

Recommendations for Handling and Storage

-

Solid Compound: Store this compound solid in a tightly sealed container at room temperature, protected from light.[4][12] An inert atmosphere (e.g., argon or nitrogen) can be used for long-term storage to prevent oxidation.

-

Stock Solutions: Prepare stock solutions fresh whenever possible. For storage, use a suitable solvent like DMSO, store in tightly capped amber vials at -20°C or -80°C to minimize degradation.[12]

-

Aqueous Solutions: Due to the high potential for degradation in aqueous media, these solutions should be prepared immediately before use. If storage is unavoidable, they should be buffered at an optimal pH (determined experimentally), protected from light, and stored at 2-8°C.[9]

Conclusion

While specific experimental data for this compound is not widely published, a robust characterization of its solubility and stability can be achieved through the systematic application of established scientific principles and methodologies. By employing the predictive analysis and detailed protocols outlined in this guide—from thermodynamic solubility determination via the shake-flask method to stability profiling through forced degradation studies—researchers can generate the critical data needed to confidently advance their work. This framework not only ensures the quality and reliability of experimental results but also provides the foundational knowledge required for successful formulation and development efforts involving this and other related quinoline derivatives.

References

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2021). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 9, 2026, from [Link]

-

CAS 141052-31-5 | this compound. (n.d.). Alchem.Pharmtech. Retrieved January 9, 2026, from [Link]

-

Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved January 9, 2026, from [Link]

-

CAS No : 958880-29-0 | Product Name : 7-Bromo-4-methylisoquinoline. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]

-

HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]

-

(PDF) Microbial degradation of quinoline and methylquinolines. (1990). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC - NIH. Retrieved January 9, 2026, from [Link]

-

Mutual solubility data for quinoline (1) + water (2). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

7-Bromo-1-methylquinolin-4(1H)-one. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved January 9, 2026, from [Link]

-

Quinoline. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved January 9, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 9, 2026, from [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 9, 2026, from [Link]

-

Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed. Retrieved January 9, 2026, from [Link]

-

Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (n.d.). American Chemical Society. Retrieved January 9, 2026, from [Link]

-

Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]

-

TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

7-bromo-2-methoxy-4-methylquinoline. (n.d.). Chemical Synthesis Database. Retrieved January 9, 2026, from [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline, 7-broMo-4-Methyl- CAS#: 141052-31-5 [m.chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 141052-31-5|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Ascendant Scaffold: A Technical Guide to 7-Bromo-4-methylquinoline and Its Analogs in Modern Drug Discovery

For Immediate Release

A Deep Dive into the Synthesis, Properties, and Therapeutic Potential of a Privileged Heterocycle

This technical guide, intended for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive literature review of 7-Bromo-4-methylquinoline and its analogs. We will navigate the synthetic landscape, delve into the physicochemical and spectroscopic properties, and explore the burgeoning therapeutic applications of this versatile quinoline scaffold. This document moves beyond a mere recitation of facts to offer insights into the rationale behind experimental design and the interpretation of structure-activity relationships, empowering researchers to unlock the full potential of this promising class of molecules.

The Quinoline Core: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its significance.[1] The strategic introduction of substituents onto this scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy, leading to the discovery of potent therapeutic agents.[1] Among the vast family of quinolines, this compound emerges as a particularly intriguing starting point for the development of novel therapeutics, owing to the unique electronic and steric properties imparted by its substituents.

Navigating the Synthetic Maze: The Genesis of this compound

The Gould-Jacobs Approach: A Step-by-Step Protocol

The Gould-Jacobs reaction offers a reliable pathway to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[3][4] A plausible synthetic route to a close analog, 7-Bromo-4-chloro-8-methylquinoline, has been detailed and can be adapted for the synthesis of this compound.[2] The general strategy involves the synthesis of a 4-hydroxyquinoline intermediate, followed by modification to introduce the methyl group at the 4-position.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline (Intermediate)

This initial step involves the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.

-

Reaction: 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate.

-

Procedure: A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-120°C, to form the anilinomethylenemalonate intermediate.[2] This intermediate is then cyclized at a much higher temperature (around 250°C) in a high-boiling point solvent like diphenyl ether.[2]

-

Post-reaction work-up: The cyclized product, ethyl 4-hydroxy-7-bromoquinoline-3-carboxylate, precipitates upon cooling and can be isolated by filtration. Saponification with a base, followed by acidification and decarboxylation, yields 7-Bromo-4-hydroxyquinoline.[4]

Step 2: Conversion to 7-Bromo-4-chloroquinoline

The hydroxyl group at the 4-position is then converted to a chloro group, a more versatile handle for introducing the methyl group.

-

Reagent: Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.[2]

-

Procedure: 7-Bromo-4-hydroxyquinoline is heated with an excess of POCl₃.[2]

-

Post-reaction work-up: The reaction mixture is carefully poured onto ice, and the resulting precipitate of 7-Bromo-4-chloroquinoline is collected by filtration.[2]

Step 3: Introduction of the Methyl Group

The methyl group can be introduced at the 4-position via organometallic cross-coupling reactions.

dot

Caption: Synthetic workflow for this compound.

Alternative Synthetic Strategies: Doebner-von Miller and Combes Reactions

Other classical methods for quinoline synthesis, such as the Doebner-von Miller and Combes reactions, could also be adapted for the synthesis of this compound.

-

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (3-bromoaniline) with an α,β-unsaturated carbonyl compound.[5] To obtain the 4-methyl substitution, an appropriate α,β-unsaturated ketone would be required.

-

Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions.[6][7] For the synthesis of this compound, 3-bromoaniline would be reacted with a β-diketone that would yield the 4-methyl substitution pattern.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and further development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [8] |

| Molecular Weight | 222.08 g/mol | [8] |

| CAS Number | 141052-31-5 | [8] |

| Appearance | Solid (predicted) | |

| XLogP3 | 3.3 | [8] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a characteristic singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromine atom and the methyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbons of the quinoline core and the methyl group.

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8] Fragmentation patterns can provide further structural information.

dot

Caption: Workflow for Structure-Activity Relationship studies.

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold in the vast landscape of medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, properties, and potential as a platform for the development of novel therapeutic agents, particularly in the realm of oncology. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers, empowering them to further investigate and unlock the full therapeutic potential of this compound and its analogs. Future research should focus on the synthesis of a diverse library of analogs with systematic modifications at the 7- and 4-positions, followed by comprehensive biological evaluation to establish robust structure-activity relationships. Such studies will undoubtedly pave the way for the development of the next generation of quinoline-based therapeutics.

References

-

Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Molecules, 30(9), 3845.

-

Gould–Jacobs reaction. (2023, December 1). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Doebner–Miller reaction. (2023, October 29). In Wikipedia. Retrieved January 9, 2026, from [Link]

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(16), 4786.

- Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (2019). Chemical Science, 10(4), 1159-1164.

- Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.

-

Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 9, 2026, from [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 9, 2026, from [Link]

-

Combes quinoline synthesis. (2023, August 29). In Wikipedia. Retrieved January 9, 2026, from [Link]

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(19), 13402–13419.

-

What is the complete procedure for Doebner-von miller reaction ?. (2018, July 17). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Doebner-Miller reaction and applications. (2018, October 10). SlideShare. Retrieved January 9, 2026, from [Link]

- Method for preparing 7-bromoisoquinoline. (2013).

-

General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014). Journal of Heterocyclic Chemistry, 51(S1), E1-E5.

- Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (2015). Acta Poloniae Pharmaceutica, 72(5), 903-912.

-

7-Bromo-1-methylquinolin-4(1H)-one. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). Alchem.Pharmtech. Retrieved January 9, 2026, from [Link]

- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (2022). Arkivoc, 2022(3), 1-16.

-

This compound. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

-

7-Bromoquinoline. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports, 14(1), 1-16.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. This compound | C10H8BrN | CID 21992551 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for 7-Bromo-4-methylquinoline Synthesis

Introduction

7-Bromo-4-methylquinoline is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Its substituted quinoline core serves as a versatile building block for the development of novel therapeutic agents, including antimalarial and anticancer drugs, as well as functional materials like electron-transport layers and fluorescent probes.[1] The strategic placement of the bromo and methyl groups provides distinct reactive sites for further molecular elaboration, making the efficient and regioselective synthesis of this compound a topic of significant interest to researchers.

This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a core focus on the selection and rationale behind the choice of starting materials. We will delve into the mechanistic underpinnings of classic quinoline syntheses, offering field-proven insights to guide researchers in designing robust and reproducible experimental protocols.

Strategic Approaches to the Quinoline Core: A Mechanistic Perspective